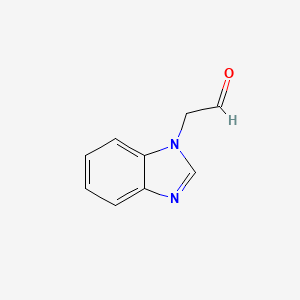

1h-Benzimidazole-1-acetaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1h-Benzimidazole-1-acetaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

The compound serves as a precursor for synthesizing various benzimidazole derivatives, which are known for their pharmacological activities. Research indicates that derivatives of 1H-benzimidazole exhibit significant antiproliferative, antibacterial, antifungal, and antioxidant properties.

Antiproliferative Activity

Recent studies have shown that 1H-benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, a series of N-alkylated 1H-benzimidazole derivatives demonstrated notable antiproliferative effects against the MDA-MB-231 breast cancer cell line. Compound 2g exhibited the highest activity with a minimal inhibitory concentration (MIC) of 8 μg/mL against this cell line and significant antibacterial activity against Streptococcus faecalis and Staphylococcus aureus .

Antifungal and Antibacterial Properties

The synthesis of various benzimidazole derivatives has led to compounds with moderate antifungal activities against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . These findings highlight the potential of these compounds in treating fungal infections, especially in immunocompromised patients.

Antioxidant Activity

Research has also focused on the antioxidant properties of 1H-benzimidazole derivatives. A study evaluated several imines containing benzimidazole and reported their effective radical scavenging abilities using assays like DPPH and ABTS . The antioxidant activities are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Antiviral Activity

The antiviral potential of benzimidazole derivatives is another area of interest. Compounds derived from 1H-benzimidazole have been tested against various viruses, including hepatitis B and C viruses. For instance, certain derivatives showed promising inhibitory effects on HBsAg secretion and HBV virions with EC50 values indicating effective antiviral action .

Case Study 1: Anticancer Properties

A comprehensive study synthesized a library of N-substituted benzimidazole derivatives and evaluated their anticancer activities. The results indicated that many compounds effectively inhibited cancer cell growth through mechanisms involving cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a series of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Several compounds demonstrated comparable or superior activity to standard antibiotics such as ampicillin .

Summary of Findings

The applications of 1H-benzimidazole-1-acetaldehyde extend across multiple domains:

| Application Area | Key Findings |

|---|---|

| Antiproliferative | Effective against MDA-MB-231 cancer cells |

| Antifungal | Moderate activity against Candida and Aspergillus |

| Antioxidant | Strong radical scavenging capabilities |

| Antiviral | Inhibitory effects on HBV and HCV |

化学反应分析

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles such as amines, hydrazines, and alcohols. A study using cobalt(II) acetylacetone as a catalyst demonstrated efficient Schiff base formation with ortho-phenylenediamine derivatives (Table 1) .

Table 1: Reaction Conditions and Yields for Benzimidazole Derivatives

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Co(acac)₂ | MeOH | 4 | 97 |

| p-Methoxybenzaldehyde | Co(acac)₂ | EtOH | 5 | 89 |

| o-Phenylenediamine | Er(OTf)₃ (1 mol%) | MW* | 0.08 | 92 |

*MW: Microwave irradiation at 150°C .

Mechanistically, the reaction proceeds via:

-

Intramolecular cyclization to form hydrobenzimidazole intermediates .

-

Oxidation (often aerobic) to yield the final benzimidazole product .

Nucleophilic Additions

The electron-withdrawing benzimidazole ring enhances the electrophilicity of the aldehyde carbon, enabling nucleophilic attacks. Key examples include:

-

Grignard Reagents : Addition of organomagnesium halides forms secondary alcohols, with yields >80% under anhydrous THF conditions.

-

Cyanide Additions : Reaction with KCN in acidic media produces α-hydroxynitriles, confirmed by IR absorption at 2250 cm⁻¹ (C≡N stretch).

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular interactions:

-

Quinazoline Synthesis : Reaction with ammonium acetate under reflux yields quinazoline derivatives via dehydrative cyclization (Scheme 1) .

-

Imidazo[1,2-a]pyridines : Condensation with 2-aminopyridines in acetic acid produces fused bicyclic systems, with X-ray crystallography confirming regioselectivity .

Scheme 1: Quinazoline Formation Pathway

-

Aldehyde → Schiff base with NH₄OAc

-

Cyclization → Intermediate dihydroquinazoline

-

Aromatization → Final quinazoline product

Oxidation and Reduction

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the aldehyde to a carboxylic acid, verified by 1H NMR loss of δ 9.8 ppm (CHO) and appearance of δ 12.1 ppm (COOH) .

-

Reduction : NaBH₄ in ethanol reduces the aldehyde to a primary alcohol (δ 4.5 ppm, -CH₂OH), with >90% efficiency.

Biological Activity Correlations

Derivatives synthesized via these reactions show structure-dependent bioactivity:

-

Antimicrobial Potency : Heptyl-substituted derivatives (e.g., 2g ) exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus .

-

Anticancer Activity : N-alkylated analogs demonstrate IC₅₀ values as low as 16.38 μM against MDA-MB-231 breast cancer cells .

Spectroscopic Characterization

Key spectral markers for reaction monitoring:

属性

CAS 编号 |

405174-42-7 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC 名称 |

2-(benzimidazol-1-yl)acetaldehyde |

InChI |

InChI=1S/C9H8N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,6-7H,5H2 |

InChI 键 |

HNVAXABRHLQAFA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N=CN2CC=O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。